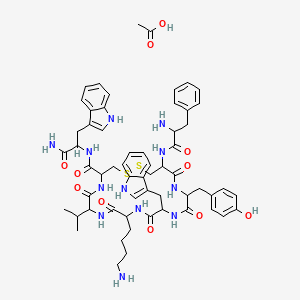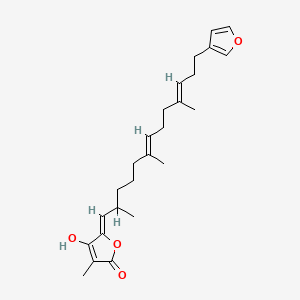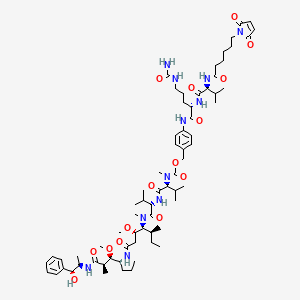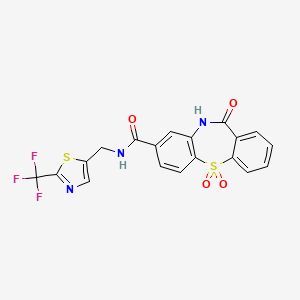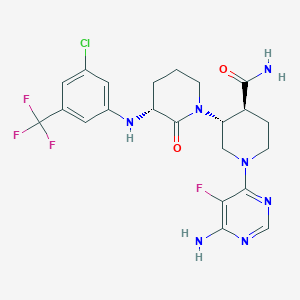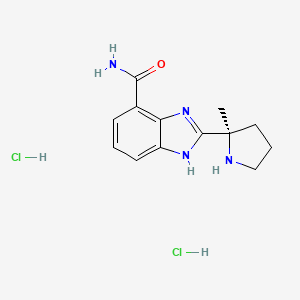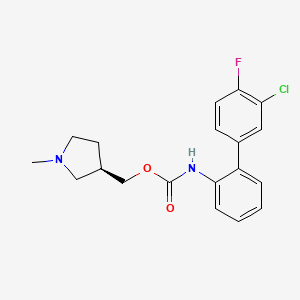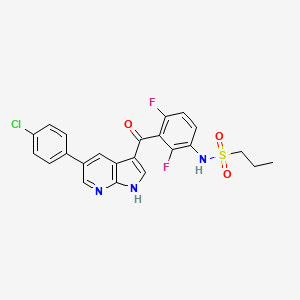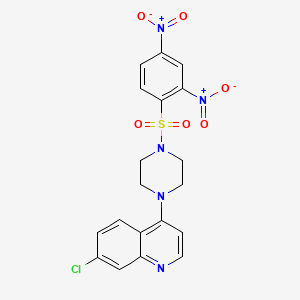
7-Chloro-4-(4-((2,4-dinitrophenyl)sulfonyl)piperazin-1-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-Chloro-4-(4-((2,4-dinitrophenyl)sulfonyl)piperazin-1-yl)quinoline” is a chemical compound with the molecular formula C19H16ClN5O6S . It is also known by the synonyms VR23 and 1624602-30-7 . The compound has a molecular weight of 477.9 g/mol .
Molecular Structure Analysis
The compound has a complex structure that includes a quinoline ring, a piperazine ring, and a 2,4-dinitrophenylsulfonyl group . The InChI code for the compound is 1S/C19H16ClN5O6S/c20-13-1-3-15-16 (11-13)21-6-5-17 (15)22-7-9-23 (10-8-22)32 (30,31)19-4-2-14 (24 (26)27)12-18 (19)25 (28)29/h1-6,11-12H,7-10H2 .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 154 Ų and a complexity of 807 . It has 0 hydrogen bond donors, 9 hydrogen bond acceptors, and 3 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 477.0509821 g/mol .Applications De Recherche Scientifique
Proteasome Inhibition
VR23: is a significant inhibitor of the proteasome, primarily targeting the β2 subunit of the 20S proteasome catalytic subunit . This action is crucial in cancer research, as proteasomes play a vital role in degrading misfolded or damaged proteins. By inhibiting proteasomes, VR23 can induce apoptosis selectively in cancer cells, offering a pathway for developing new anticancer therapies.
Cancer Cell Apoptosis
The compound selectively induces apoptosis in cancer cells through cyclin E-mediated centrosome amplification . This specificity is particularly valuable as it suggests VR23 could be used to target cancer cells while having minimal effects on noncancerous cells, reducing potential side effects in therapeutic applications.
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 7-Chloro-4-(4-((2,4-dinitrophenyl)sulfonyl)piperazin-1-yl)quinoline, also known as VR23, is the β2 subunit of the 20S proteasome catalytic subunit . Proteasomes are responsible for the cleavage of peptides in an ATP/ubiquitin-dependent manner .
Mode of Action
VR23 acts as a potent inhibitor of the proteasome . It interacts with its target, the β2 subunit of the 20S proteasome, inhibiting its function . This interaction and the resulting inhibition of the proteasome lead to changes at the cellular level, specifically the induction of apoptosis in cancer cells .
Biochemical Pathways
The inhibition of the proteasome by VR23 affects the ubiquitin-proteasome pathway, which is responsible for the degradation of most proteins within the cell . This disruption can lead to the accumulation of unwanted or damaged proteins, triggering cellular stress responses and ultimately leading to apoptosis, particularly in cancer cells .
Result of Action
The primary result of VR23’s action is the selective induction of apoptosis in cancer cells . This is achieved via cyclin E–mediated centrosome amplification . Interestingly, VR23 appears to have little effect on noncancerous cells .
Action Environment
The action, efficacy, and stability of VR23 can be influenced by various environmental factors. For instance, the compound is recommended to be stored at a temperature of 2-8°C . Additionally, the compound’s solubility in DMSO suggests that it may be more effective in certain solvents
Propriétés
IUPAC Name |
7-chloro-4-[4-(2,4-dinitrophenyl)sulfonylpiperazin-1-yl]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O6S/c20-13-1-3-15-16(11-13)21-6-5-17(15)22-7-9-23(10-8-22)32(30,31)19-4-2-14(24(26)27)12-18(19)25(28)29/h1-6,11-12H,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQVZPPIHADUOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)S(=O)(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4-(4-((2,4-dinitrophenyl)sulfonyl)piperazin-1-yl)quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


